Chol-5-en-3-beta-ol
Description
Structure
2D Structure
Properties
CAS No. |
5255-15-2 |
|---|---|
Molecular Formula |
C24H40O |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H40O/c1-5-6-16(2)20-9-10-21-19-8-7-17-15-18(25)11-13-23(17,3)22(19)12-14-24(20,21)4/h7,16,18-22,25H,5-6,8-15H2,1-4H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
NBDWSJHVNDJYOS-OLSVQSNTSA-N |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chol-5-en-3-beta-ol can be synthesized through various chemical routes. One common method involves the reduction of cholest-5-en-3-one using sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of cholesterol from animal sources such as egg yolk or liver. The extracted cholesterol is then purified through crystallization and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Chol-5-en-3-beta-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cholest-5-en-3-one using oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).
Reduction: The reduction of chol-5-en-3-one to this compound can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: This compound can undergo substitution reactions to form derivatives such as cholesteryl esters.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) in alcoholic solvents.
Substitution: Various acyl chlorides and anhydrides for esterification reactions.
Major Products Formed
Oxidation: Cholest-5-en-3-one.
Reduction: this compound.
Substitution: Cholesteryl esters and other derivatives.
Scientific Research Applications
The compound Cholest-5-en-3-beta-ol, commonly known as cholesterol, has diverse applications in scientific research, particularly in drug delivery systems and cancer treatment . Cholesterol's unique chemical properties make it a versatile building block for creating molecules with various biological activities .
Scientific Research Applications
Drug Delivery Systems
Cholesterol and its derivatives are frequently used in drug delivery systems to improve drug distribution, stability, and targeting .
- Liposomes: Cholesterol is a key component in liposomes, which are spherical vesicles that can encapsulate drugs. Researchers have successfully incorporated fluorescent cholesterol conjugates into liposome formulations, showing promising immunomodulatory properties and improved drug distribution in cancer cells .
- Nanoparticles: Cholesterol-based nanoparticles are being explored as drug carriers for solid tumor treatment. Human serum albumin (HSA) molecules can bind to the cholesterol groups of the nanoparticles, facilitating drug delivery .
- Polymersomes: Cholesterol derivatives have been used to synthesize reduction-responsive polymersomes for drug delivery. These polymersomes exhibit sensitivity to reduction and can be used as drug carriers with long circulation profiles and slow release kinetics .
- Micelles: Cholesterol derivatives have been used to create micelles for docetaxel delivery. In vivo studies have revealed good tumor-targeting properties and efficient antitumor effects with low systemic toxicity .
Cancer Treatment
Cholesterol derivatives are being investigated for their potential in cancer treatment .
- Boron Neutron Capture Therapy (BNCT): Liposomes containing cholesterol conjugates have been designed to selectively concentrate boron in human ovarian cancer cells for BNCT treatment .
- Anticancer Agents: Researchers have synthesized steroidal dimers and monomers from cholesterol to evaluate their cytotoxic activity against various cancer cell lines. Some of these compounds have shown selective cytotoxicity against specific cancer cell lines without inhibiting normal cells, making them potential candidates for cancer treatment .
- Bis(cyclam)-Capped Cholesterol Lipids: These lipids have been synthesized and evaluated for their bioactivity using primary chronic lymphocytic leukemia (CLL) cells .
Other Applications
Beyond drug delivery and cancer treatment, cholesterol compounds are used in diverse research fields .
- Synthesis of Steroidal Compounds: Cholesterol serves as a starting material for synthesizing various steroidal compounds with potential biological activities .
- Immunomodulation: Cholesterol conjugates incorporated into liposomes have demonstrated immunomodulatory properties in primary rat macrophages .
Mechanism of Action
Chol-5-en-3-beta-ol exerts its effects primarily through its role in cell membranes. It modulates membrane fluidity and permeability, influencing the function of membrane-bound proteins and receptors. Cholesterol also serves as a precursor for the synthesis of steroid hormones, which regulate various physiological processes. The molecular targets and pathways involved include interactions with membrane lipids and proteins, as well as enzymatic pathways for steroidogenesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Sterols
Structural and Functional Differences
The following table summarizes key structural modifications and biological activities of cholesterol and related compounds:
Key Research Findings
Oxidized Derivatives
- 7β-OOH-Chol : Constitutes ~90% of the cytotoxicity of oxidized LDL lipids. Found in human atherosclerotic lesions, it contributes to necrosis and plaque instability .
- Cholesterol Acetate (C₂₉H₄₈O₂, CAS 604-35-3): Esterification reduces polarity, increasing lipid droplet storage. Used experimentally to study cholesterol esterification .
Saturated Analogs
- 5α-Cholestan-3β-ol (Cholestanol): Lacks the Δ⁵ double bond, reducing membrane fluidity. Elevated levels are associated with metabolic disorders like cerebrotendinous xanthomatosis .
Membrane-Modifying Sterols
Physicochemical and Analytical Data
Cholesterol Quantification
Cholesterol is quantified via HPLC with evaporative light scattering detection (ELSD). Key parameters include:
Thermodynamic Properties
- 4,4-Dimethylcholest-5-en-3β-ol: Molecular weight 414.71 g/mol; IUPAC InChIKey DASOUCLGLBPXLC-UTYNOFFGSA-N .
Q & A
Q. How can authors ensure compliance with ethical guidelines when publishing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
